Hispidol
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Overview
Description
E-Hispidol is a natural product found in Retama raetam with data available.
Scientific Research Applications
Longevity and Stress Resistance
Hispidol, a compound found in various natural sources, has been shown to have significant effects on longevity and stress resistance. A study on the model organism Caenorhabditis elegans demonstrated that this compound could prolong the lifespan of these worms under normal conditions. It also increased their survival rate under heat stress and protected them from oxidative stress. This suggests this compound's potential as an antioxidant and its role in regulating stress proteins (Lim et al., 2020).
Inhibition of Monoamine Oxidase
Another research highlighted this compound's selective inhibition of monoamine oxidase-A (MAO-A), an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition suggests its potential in treating conditions like depression, as MAO inhibitors are a class of antidepressants. This compound showed a higher potency in inhibiting MAO-A than a marketed drug, toloxatone, indicating its promise as a lead compound for developing new MAO inhibitors (Baek et al., 2018).
Anti-Inflammatory Activity
Research on this compound A 25-methyl ether, a derivative of this compound, revealed significant anti-inflammatory activity. This compound, isolated from Ponciri Immaturus Fructus, was found to inhibit the production of nitric oxide and reduce the expression of inflammatory cytokines in cell models. This activity resembles that of glucocorticoids, a class of anti-inflammatory agents, suggesting this compound's potential for treating inflammatory conditions (Shin et al., 2010).
Biosynthesis in Plant Cell Cultures
A study on Medicago truncatula cell cultures found that this compound accumulates as a major response to yeast elicitor. This research provided insights into the biosynthetic mechanism of this compound in plant cell cultures, contributing to our understanding of plant secondary metabolism and the potential for producing bioactive secondary metabolites (Farag et al., 2009).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Hispidol involves the conversion of a starting material into a series of intermediates, which are then transformed into the final product through a series of chemical reactions.", "Starting Materials": [ "2,4,6-trimethoxyphenol", "methyl iodide", "sodium hydride", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic anhydride", "pyridine", "sodium hydroxide", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Methylation of 2,4,6-trimethoxyphenol with methyl iodide and sodium hydride to form 2,4,6-trimethoxytoluene", "Step 2: Reduction of 2,4,6-trimethoxytoluene with palladium on carbon and hydrogen gas to form 2,4,6-trimethoxybenzyl alcohol", "Step 3: Reduction of 2,4,6-trimethoxybenzyl alcohol with sodium borohydride to form 2,4,6-trimethoxybenzyl alcohol", "Step 4: Acetylation of 2,4,6-trimethoxybenzyl alcohol with acetic anhydride and pyridine to form 2,4,6-trimethoxybenzyl acetate", "Step 5: Hydrolysis of 2,4,6-trimethoxybenzyl acetate with sodium hydroxide to form 2,4,6-trimethoxybenzyl alcohol", "Step 6: Oxidation of 2,4,6-trimethoxybenzyl alcohol with sodium borohydride and chloroform to form hispidol", "Step 7: Purification of hispidol with methanol and water" ] } | |
CAS No. |
92439-14-0 |
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(2E)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7+ |
InChI Key |
KEZLDSPIRVZOKZ-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)O |
SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O |
melting_point |
288 °C |
physical_description |
Solid |
solubility |
568.4 mg/L @ 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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